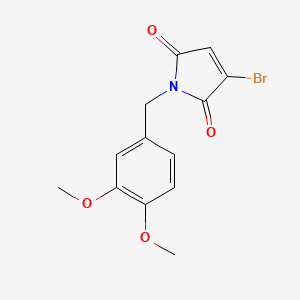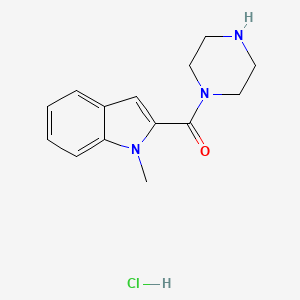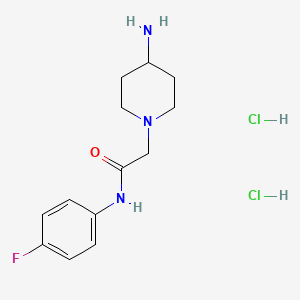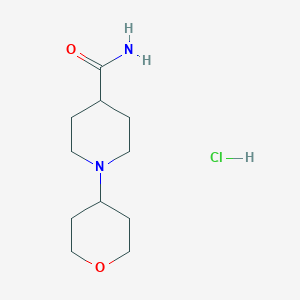
3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione
Overview
Description
3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione, also known as 3-BDBP, is a brominated pyrrole derivative that has been studied for its potential applications in scientific research. This compound has been used for its ability to interact with various biological systems and its potential to be used as a drug target. It has been studied for its ability to produce a range of biochemical and physiological effects, and its potential use in lab experiments.
Scientific Research Applications
Luminescent Polymers
- Application: Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and quantum yield. They are soluble in common organic solvents and have distinct optical and electrochemical properties, making them suitable for applications in luminescent materials (Zhang & Tieke, 2008).
Inhibitors of Glycolic Acid Oxidase
- Application: Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, including those with large lipophilic substituents, serve as potent inhibitors of glycolic acid oxidase. Their applications are significant in biochemical studies and potential therapeutic interventions (Rooney et al., 1983).
Palladium-Catalyzed Carbonylative Cyclization
- Application: β-Bromo-α,β-unsaturated carboxylic acids undergo palladium-catalyzed carbonylative cyclization with 2,2-dimethylhydrazine to form 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process is important in organic synthesis and the development of new chemical compounds (Bae & Cho, 2014).
Phototransistors Based on Copolymers
- Application: Copolymers derived from pyrrolo[3,4-c]pyrrole-1,4-dione show promising properties for use in thin film phototransistors, with applications in electronics and optoelectronics (Ma et al., 2015).
Conjugated Polymers with Photoluminescence
- Application: Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units exhibit strong photoluminescence and higher photochemical stability. These polymers are applicable in electronic devices due to their good solubility and processability (Beyerlein & Tieke, 2000).
Solubility and Solvent Effects
- Application: The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents and its temperature-dependent behavior are essential for pharmaceutical and chemical processes (Li et al., 2019).
Spiro Heterocyclization
- Application: The reaction of substituted dihydro-1H-pyrrole2,3-diones with enols leads to the formation of spiro compounds with potential in organic synthesis and medicinal chemistry (Racheva & Maslivets, 2007).
Synthesis and Anti-Inflammatory Potential
- Application: 1H-pyrrole-2,5-dione derivatives show promise as anti-inflammatory and antimicrobial agents, with significant inhibition of pro-inflammatory cytokines in human peripheral blood mononuclear cell cultures (Paprocka et al., 2022).
Corrosion Inhibition
- Application: 1H-pyrrole-2,5-dione derivatives serve as efficient inhibitors for carbon steel corrosion in hydrochloric acid, which is vital in industrial applications to prevent material degradation (Zarrouk et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various cellular components
Mode of Action
It’s known that brominated compounds often participate in free radical reactions, nucleophilic substitutions, and oxidations . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Brominated compounds are known to interfere with various natural cycles and reactions
Pharmacokinetics
The properties of similar brominated compounds suggest that they may have unique pharmacokinetic profiles .
Result of Action
Brominated compounds are known to cause various changes at the molecular and cellular levels
Action Environment
It’s known that environmental conditions can significantly impact the behavior of brominated compounds .
properties
IUPAC Name |
3-bromo-1-[(3,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-18-10-4-3-8(5-11(10)19-2)7-15-12(16)6-9(14)13(15)17/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRLOWLLUTKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C=C(C2=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)


![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)